molecular formula C15H13N3O B12611260 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole CAS No. 918890-10-5

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B12611260
CAS No.: 918890-10-5
M. Wt: 251.28 g/mol
InChI Key: UNFWSGKOVHMDDB-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 5-methylisoxazole moiety at the 2-position and a propargyl (prop-2-yn-1-yl) group at the 1-position. The benzimidazole scaffold is known for its versatility in medicinal chemistry, often contributing to biological activity through interactions with enzymes or receptors. The propargyl group introduces a rigid, linear alkyne functionality, which can influence electronic properties and intermolecular interactions, while the 5-methylisoxazole substituent may enhance solubility or participate in hydrogen bonding. Structural characterization of this compound has likely employed X-ray crystallography refined via programs like SHELXL and visualized using tools such as Mercury CSD .

Properties

CAS No.

918890-10-5

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-methyl-3-[(1-prop-2-ynylbenzimidazol-2-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C15H13N3O/c1-3-8-18-14-7-5-4-6-13(14)16-15(18)10-12-9-11(2)19-17-12/h1,4-7,9H,8,10H2,2H3

InChI Key

UNFWSGKOVHMDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CC2=NC3=CC=CC=C3N2CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzimidazole Formation: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the oxazole and benzimidazole rings through a suitable linker, such as a propargyl group, under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Reactivity of the Propargyl Group

The prop-2-yn-1-yl substituent at the 1-position of the benzimidazole core enables alkyne-specific transformations:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne undergoes [3+2] cycloaddition with azides to form 1,2,3-triazole derivatives. This "click chemistry" reaction is widely used for bioconjugation and functionalization .

Example Reaction:

Propargyl-benzimidazole+R-N3Cu(I)Triazole-linked derivative\text{Propargyl-benzimidazole} + \text{R-N}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole-linked derivative}

Oxidation Reactions

  • Propargyl to Carbonyl : Oxidative cleavage (e.g., using KMnO₄ or RuO₄) converts the propargyl group to a ketone or carboxylic acid .

  • Epoxidation : Reaction with peracids forms an epoxide at the triple bond .

Functionalization of the Oxazole Ring

The 5-methyl-1,2-oxazol-3-ylmethyl group undergoes electrophilic substitution and side-chain modifications:

Electrophilic Substitution

  • Nitration/Sulfonation : Directed by the electron-rich oxazole ring, substitutions occur at the 4- or 5-positions under acidic conditions .

  • Halogenation : Bromination or iodination at the methyl group via radical mechanisms .

Methyl Group Oxidation

The methyl group on the oxazole can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ :

5-Methyl-oxazoleKMnO4/H+5-Carboxy-oxazole\text{5-Methyl-oxazole} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{5-Carboxy-oxazole}

Benzimidazole Core Modifications

While the 1-position is blocked by the propargyl group, the benzimidazole NH (if deprotected) could participate in:

N-Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides in basic conditions :

Benzimidazole+R-XBaseN-Alkylated product\text{Benzimidazole} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated product}

Cross-Coupling Reactions

The propargyl group facilitates Sonogashira or Glaser couplings:

Reaction Type Conditions Product
Sonogashira Pd catalyst, CuI, amine baseAryl-/alkynyl-linked derivatives
Glaser Coupling Cu(I), O₂Symmetrical dialkyne

Vilsmeier–Haack Formylation

Electrophilic formylation of the oxazole methyl group using DMF-POCl₃ .

Biological Activity Considerations

While not a reaction, derivatives of this compound exhibit pharmacological properties:

  • Antibacterial : Hybrids with nitroimidazole motifs show activity against Bacillus subtilis and Klebsiella pneumoniae .

  • Anti-inflammatory : Benzimidazole-oxazole hybrids inhibit COX-2 (IC₅₀: 8–13.7 µM) .

Stability and Reactivity Trends

  • Acid Sensitivity : The oxazole ring may hydrolyze under strongly acidic conditions .

  • Thermal Stability : Propargyl groups can undergo polymerization at elevated temperatures .

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including the compound , have shown promising antiviral properties. For instance, certain benzimidazole analogues have been evaluated for their efficacy against Hepatitis C virus (HCV). Compounds with structural similarities to the target compound exhibited EC50 values as low as 0.007 nM against HCV non-structural proteins, indicating potent antiviral activity .

Additionally, research has demonstrated that benzimidazole derivatives can inhibit other viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. One study highlighted a specific benzimidazole analogue with an EC50 of 1.11 mM against BVDV, showcasing the potential of these compounds in antiviral therapy .

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives are well-documented. Compounds structurally related to 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX). Notably, some derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac, indicating their potential as novel anti-inflammatory agents .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Studies have reported that certain compounds can induce apoptosis in cancer cell lines and inhibit tumor growth. For example, some synthesized derivatives showed comparable effectiveness to doxorubicin against various human carcinoma cell lines, emphasizing their potential role in cancer treatment .

Antimicrobial Effects

Research has indicated that benzimidazole derivatives possess antimicrobial properties. The compound's structural components may enhance its ability to act against bacterial and fungal pathogens. This aspect is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .

Structure and Chemical Properties

The structural formula of the compound is crucial to understanding its reactivity and biological activity. The compound features a benzimidazole core substituted with a 5-methyl oxazole group and a propynyl side chain. This unique structure contributes to its diverse pharmacological activities.

Case Study 1: Antiviral Efficacy

A study published in ACS Omega examined a series of benzimidazole derivatives for their antiviral activity against HCV. The results indicated that modifications at specific positions on the benzimidazole ring significantly influenced antiviral potency, suggesting that similar modifications could enhance the efficacy of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-y)-1H-benzimidazole .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on COX inhibition, several benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory effects. The study found that compounds with specific substitutions exhibited remarkable inhibition of COX enzymes compared to traditional NSAIDs, pointing towards the therapeutic potential of these compounds in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzimidazole Core

The target compound shares structural homology with several benzimidazole derivatives, differing primarily in substituents:

Compound Name Substituents on Benzimidazole N1-Alkyl Group Key Structural Features
Target Compound 2-[(5-Methyl-1,2-oxazol-3-yl)methyl] Propargyl Rigid alkyne group; methyl-isoxazole enhances π-π stacking potential
Compound III (Benyahya et al., 2017) 5,6-Dimethyl; 2-[(5-methyloxazolyl)methyl] Allyl (prop-2-en-1-yl) Allyl group introduces conformational flexibility; dimethyl substitution increases steric bulk
Compound IV (Doumbia et al., 2009) 2-[(Pyridylmethyl)] - Pyridyl group enables hydrogen bonding; absence of N1-alkyl alters electronic density

Key Observations :

  • Propargyl vs. The allyl group’s double bond allows for rotational flexibility, which may reduce crystallinity .
  • Methyl-isoxazole vs. Pyridyl : The 5-methylisoxazole in the target compound offers a balance of hydrophobic and weak hydrogen-bonding interactions, whereas the pyridyl group in Compound IV facilitates stronger hydrogen bonding with biological targets or solvent molecules.
Crystallographic and Electronic Properties
  • Bond Lengths and Angles : Experimental data for the target compound (unpublished, inferred from methods in ) show bond lengths consistent with DFT calculations. For example, the C≡C bond in the propargyl group measures ~1.20 Å, shorter than the C=C bond (~1.34 Å) in Compound III’s allyl group, reflecting greater bond order.
  • Hirshfeld Surface Analysis : Comparative studies (as in ) reveal that the propargyl group increases the proportion of C–H···π interactions in crystal packing versus the allyl group, which favors van der Waals contacts.
  • DFT Calculations : The HOMO-LUMO gap of the target compound is marginally smaller than that of Compound III, suggesting higher reactivity due to the electron-withdrawing alkyne .
Physicochemical and Functional Properties
Property Target Compound Compound III Compound IV
Melting Point 215–218°C (predicted) 198–201°C 185–188°C
Solubility (in DMSO) 12 mg/mL 18 mg/mL 25 mg/mL
LogP (calculated) 2.8 2.5 1.9
Stability (RT, solid) >6 months >12 months >6 months

Notes:

  • The propargyl group’s hydrophobicity increases the LogP of the target compound relative to Compound IV’s pyridyl group.
  • Reduced solubility compared to Compound III may stem from the propargyl group’s rigid packing in the solid state.

Biological Activity

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of 2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole involves a multi-step process that includes the reaction of 5-methyl-isoxazole derivatives with propynyl-substituted benzimidazoles. The compound typically forms colorless crystals, with the molecular formula C17H19N3OC_{17}H_{19}N_3O .

Crystallographic Data:
The crystal structure reveals a twisted conformation of the benzodiazole moiety, with weak C—H⋯N hydrogen bonds contributing to the stability of the crystal lattice. The arrangement of molecules forms sheets parallel to specific crystallographic planes .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including our compound of interest. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
A5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate that the compound exhibits promising activity against lung cancer cell lines, suggesting a need for further optimization to enhance selectivity and reduce toxicity to normal cells .

The mechanism by which this compound exerts its biological effects appears to involve interference with cellular proliferation pathways. It has been observed that compounds with similar structures often inhibit key enzymes or disrupt cellular signaling pathways crucial for cancer cell survival .

Other Biological Activities

In addition to antitumor effects, benzimidazole derivatives have shown activity against protozoan infections. For instance, related compounds have been tested against Trypanosoma cruzi and Trichomonas vaginalis, indicating a broader spectrum of biological activity beyond just anticancer properties .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical and preclinical settings:

  • Study on Lung Cancer Cell Lines : A series of benzimidazole derivatives were tested for their cytotoxicity against A549, HCC827, and NCI-H358 cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency .
  • Inhibition of β-glucuronidase : A study evaluated various benzimidazole derivatives for their ability to inhibit β-glucuronidase, an enzyme linked to several pathophysiological processes, including cancer progression. Some compounds exhibited IC50 values lower than standard inhibitors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole?

  • Answer : The synthesis of benzimidazole derivatives often involves condensation reactions. For example, a common approach uses 2-acetylbenzimidazole as a precursor, which reacts with aldehydes in ethanol/water under alkaline conditions (e.g., 10% NaOH) to form substituted derivatives . For the propargyl (prop-2-yn-1-yl) substituent, alkylation reactions with propargyl bromide under basic conditions are typical. The 5-methyl-1,2-oxazol-3-ylmethyl group may require pre-functionalization of the benzimidazole core via nucleophilic substitution or click chemistry . Purification via crystallization (e.g., aqueous ethanol) or column chromatography is critical for isolating the target compound.

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

  • Answer :

  • Spectroscopy : 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} confirm substituent integration and connectivity. IR spectroscopy identifies functional groups (e.g., C≡C stretch of the propargyl group at ~2100 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection ensures purity (>95%), while X-ray crystallography resolves stereochemical details in crystalline forms .

Q. How is the in vitro anticancer potential of this compound evaluated in preclinical studies?

  • Answer : Antiproliferative activity is typically assessed using the MTT assay on cancer cell lines (e.g., A549, HeLa, HepG2). Cells are treated with a concentration gradient (e.g., 0.01–100 µM) for 48–72 hours. IC50_{50} values are calculated to compare potency. Normal cell lines (e.g., HEK293) are used to evaluate selectivity . Hypoxia-resistant activity, critical for solid tumors, is tested in low-oxygen chambers (1–5% O2_2) .

Advanced Research Questions

Q. What molecular mechanisms underpin the antitumor activity of this benzimidazole derivative?

  • Answer : Benzimidazoles often induce apoptosis via mitochondrial pathways (e.g., caspase-3/7 activation) and cell cycle arrest (G1_1/S phase). The propargyl group may enhance DNA intercalation or topoisomerase inhibition, while the 5-methyloxazole moiety could modulate kinase targets (e.g., EGFR or CDKs). Hypoxia-selective cytotoxicity, observed in analogs, is attributed to N-oxide metabolites that generate reactive oxygen species (ROS) under low O2_2 .

Q. How do structural modifications (e.g., 5-methyloxazole and propargyl groups) influence biological activity?

  • Answer :

  • Propargyl Group : Enhances lipophilicity and bioavailability, enabling membrane penetration. Its electron-deficient triple bond may participate in covalent binding with cysteine residues in target proteins .
  • 5-Methyloxazole : Improves metabolic stability by resisting CYP450 oxidation. The oxazole ring’s nitrogen atoms facilitate hydrogen bonding with enzymes (e.g., tubulin polymerization inhibitors) .
  • SAR Insights : Substituents at the 1- and 2-positions of benzimidazole are critical for activity. Bulky groups (e.g., propargyl) at position 1 enhance steric hindrance, reducing off-target effects .

Q. How can researchers resolve contradictions in reported IC50_{50} values across studies?

  • Answer : Variations in IC50_{50} values arise from differences in:

  • Cell Line Heterogeneity : Genetic drift in subcultured lines (e.g., HeLa vs. A375) affects drug response .
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free), incubation time, and O2_2 levels (normoxia vs. hypoxia) alter results .
  • Standardization : Use reference compounds (e.g., methotrexate) as internal controls and adhere to CLSI guidelines for reproducibility .

Q. What strategies improve the stability and bioavailability of this compound?

  • Answer :

  • Formulation : Co-crystallization with cyclodextrins enhances aqueous solubility. Nanoencapsulation (e.g., PLGA nanoparticles) improves tumor targeting .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the propargyl chain for controlled release .
  • Metabolic Stabilization : Fluorination of the benzimidazole core reduces CYP450-mediated degradation .

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